3-Ethynylanisole
Overview
Description
3-Ethynylanisole, also known as 1-Ethynyl-3-methoxybenzene, is an organic compound with the molecular formula C9H8O. It is characterized by the presence of an ethynyl group attached to a methoxy-substituted benzene ring. This compound is a colorless to light yellow liquid and is used in various chemical research and industrial applications .
Biochemical Analysis
Biochemical Properties
3-Ethynylanisole plays a significant role in biochemical reactions due to its reactive ethynyl group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in oxidative reactions, leading to the formation of reactive intermediates. These intermediates can further interact with proteins and nucleic acids, potentially modifying their function. The interactions of this compound with biomolecules are primarily driven by its ability to form covalent bonds with nucleophilic sites on these molecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain kinases, which are critical components of cell signaling pathways. Additionally, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. These effects are mediated through the interaction of this compound with specific cellular receptors and transcription factors .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to enzymes, leading to either inhibition or activation of their activity. For instance, this compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of various cellular processes, including cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light, air, or heat. Over time, the degradation products of this compound can accumulate, potentially leading to long-term effects on cellular function. In in vitro studies, prolonged exposure to this compound has been shown to cause changes in cell morphology and viability. In in vivo studies, the long-term effects of this compound include alterations in tissue structure and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell growth. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed in studies where a specific dosage range leads to a significant change in the biological response. These findings highlight the importance of determining the appropriate dosage for therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further undergo conjugation reactions with glutathione or other cellular nucleophiles. The metabolic flux of this compound can influence the levels of metabolites in the cell, potentially affecting cellular homeostasis. Additionally, the interaction of this compound with cofactors such as NADPH can modulate its metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins. These factors determine the bioavailability and efficacy of this compound in different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For example, this compound can be localized to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding. Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and energy production. The subcellular localization of this compound is essential for its role in regulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethynylanisole can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 3-iodoanisole reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran or dimethylformamide, with a base like triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar coupling reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Ethynylanisole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 3-ethenylanisole or 3-ethylmethoxybenzene.
Substitution: Formation of halogenated derivatives like 3-bromoanisole.
Scientific Research Applications
3-Ethynylanisole is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways involving aromatic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials, such as polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 3-Ethynylanisole involves its interaction with specific molecular targets. The ethynyl group can participate in cycloaddition reactions, forming new ring structures that can interact with biological macromolecules. The methoxy group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
4-Ethynylanisole: Similar structure but with the ethynyl group at the para position.
2-Ethynylanisole: Ethynyl group at the ortho position.
3-Ethynylthiophene: Contains a thiophene ring instead of a benzene ring.
Uniqueness
3-Ethynylanisole is unique due to the specific positioning of the ethynyl and methoxy groups, which influence its reactivity and interaction with other molecules. This positional arrangement can lead to different chemical and biological properties compared to its isomers .
Properties
IUPAC Name |
1-ethynyl-3-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-3-8-5-4-6-9(7-8)10-2/h1,4-7H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASXCTCNZKFDTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348802 | |
Record name | 3-Ethynylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
768-70-7 | |
Record name | 3-Methoxyphenylacetylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=768-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethynylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethynyl-3-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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